The Chemical Properties of Dichromate Salts: An In-depth Technical Guide
The Chemical Properties of Dichromate Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of dichromate salts. Dichromates are inorganic compounds containing the dichromate anion (Cr₂O₇²⁻), where chromium is in its +6 oxidation state.[1] These salts are notable for their strong oxidizing capabilities, vibrant orange-red coloration, and significant industrial and laboratory applications.[2] However, their utility is coupled with considerable toxicity, necessitating careful handling and a thorough understanding of their chemical behavior.[3]
Physical and Chemical Properties
Dichromate salts are typically crystalline solids that are orange to red in color.[4] They are generally soluble in water, with solubility varying significantly with temperature and the nature of the cation.[5] A key characteristic of dichromate salts in aqueous solution is their existence in a pH-dependent equilibrium with the chromate ion (CrO₄²⁻).
Data Presentation: Physical and Solubility Data
The following tables summarize key quantitative data for common dichromate salts.
| Property | Potassium Dichromate (K₂Cr₂O₇) | Sodium Dichromate (Na₂Cr₂O₇) | Ammonium Dichromate ((NH₄)₂Cr₂O₇) |
| Molar Mass | 294.185 g/mol | 261.97 g/mol (anhydrous) | 252.07 g/mol |
| Appearance | Bright orange-red crystals | Red or red-orange crystalline solid | Orange-red crystals |
| Melting Point | 398 °C | 356.7 °C | 180 °C (decomposes) |
| Boiling Point | 500 °C (decomposes) | 400 °C (decomposes) | Decomposes |
| Density | 2.676 g/cm³ | 2.52 g/cm³ | 2.115 g/cm³ |
| Solubility in Water ( g/100 mL) | |||
| 0 °C | 4.9 | 163 (as dihydrate) | 18.2 |
| 20 °C | 13 | 180 (as dihydrate) | 35.6 |
| 25 °C | 15.1 | 73 | 40 |
| 40 °C | 20.9 | 220.5 (as dihydrate) | - |
| 60 °C | 31.3 | 283 (as dihydrate) | - |
| 100 °C | 102 | 385 (as dihydrate) | 156 |
Redox Properties
Dichromate salts are powerful oxidizing agents, a property that underpins many of their applications. The standard electrode potential for the reduction of the dichromate ion to chromium(III) in acidic solution is +1.33 V.
Half-Reaction: Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)
This high positive potential indicates a strong tendency to accept electrons, enabling the oxidation of a wide range of substances, including alcohols, aldehydes, and ferrous ions. The oxidizing strength of dichromate is significantly greater in acidic conditions compared to alkaline conditions where the chromate ion predominates.
Chromate-Dichromate Equilibrium
In aqueous solutions, dichromate and chromate ions coexist in a reversible equilibrium that is highly dependent on pH.
Equilibrium Reaction: 2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)
In acidic solutions (low pH), the equilibrium shifts to the right, favoring the formation of the orange dichromate ion. Conversely, in alkaline solutions (high pH), the equilibrium shifts to the left, favoring the yellow chromate ion. This equilibrium can be visually and spectrophotometrically monitored, with isosbestic points observed in the UV-Vis spectrum where the molar absorptivity of the two species is equal.
Thermal Decomposition
The thermal stability of dichromate salts varies depending on the cation. Upon heating, they decompose to yield chromium(III) oxide (Cr₂O₃), along with other products. For instance, ammonium dichromate undergoes a vigorous, exothermic decomposition, often demonstrated as the "volcano" experiment, producing nitrogen gas, water vapor, and a voluminous green powder of chromium(III) oxide.
(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)
Sodium dichromate decomposes at around 400 °C, while potassium dichromate decomposes at 500 °C.
Experimental Protocols
Redox Titration with Potassium Dichromate
This protocol outlines the determination of iron(II) concentration using a standardized potassium dichromate solution.
Materials:
-
Standard potassium dichromate solution (e.g., 0.1 N)
-
Iron(II) solution of unknown concentration
-
1 M Sulfuric acid (H₂SO₄)
-
Phosphoric acid (H₃PO₄)
-
Sodium diphenylamine sulfonate indicator
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into an Erlenmeyer flask.
-
Add approximately 10 mL of 1 M H₂SO₄ and 5 mL of phosphoric acid.
-
Add 8-10 drops of sodium diphenylamine sulfonate indicator.
-
Titrate with the standard potassium dichromate solution from a burette until the first permanent violet-blue color appears.
-
Record the volume of potassium dichromate solution used.
-
Repeat the titration at least twice more for accuracy.
Calculation: The concentration of iron(II) can be calculated using the stoichiometry of the reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
Synthesis of Potassium Dichromate from Chromite Ore
The industrial preparation of potassium dichromate involves a multi-step process starting from chromite ore (FeCr₂O₄).
Overall Process:
-
Roasting: Chromite ore is roasted with sodium carbonate (Na₂CO₃) and air at high temperatures (around 1000-1300 °C) to convert the chromium to sodium chromate (Na₂CrO₄). 4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ → 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂
-
Leaching and Conversion: The sodium chromate is leached with water and then acidified with sulfuric acid or carbon dioxide to convert it to sodium dichromate (Na₂Cr₂O₇). 2Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O
-
Metathesis: Potassium dichromate is then precipitated by treating the sodium dichromate solution with potassium chloride (KCl), taking advantage of its lower solubility. Na₂Cr₂O₇ + 2KCl → K₂Cr₂O₇ + 2NaCl
Spectrophotometric Analysis of the Chromate-Dichromate Equilibrium
This experiment demonstrates the pH-dependent equilibrium between chromate and dichromate ions using UV-Visible spectrophotometry.
Materials:
-
0.001 M Potassium chromate (K₂CrO₄) solution
-
0.001 M Potassium dichromate (K₂Cr₂O₇) solution
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
UV-Visible spectrophotometer and cuvettes
Procedure:
-
Record the UV-Vis spectrum of the 0.001 M potassium chromate solution.
-
To the same cuvette, add a few drops of 1 M HCl, mix, and record the spectrum again, observing the color change to orange.
-
Record the UV-Vis spectrum of the 0.001 M potassium dichromate solution.
-
To this cuvette, add a few drops of 1 M NaOH, mix, and record the spectrum, noting the color change to yellow.
-
Analyze the spectra to identify the absorption maxima for both ions and any isosbestic points.
Toxicology and Safety
Dichromate salts, as sources of hexavalent chromium (Cr(VI)), are classified as toxic and carcinogenic. The toxicity is primarily attributed to the dichromate anion's ability to be readily absorbed by cells through sulfate and phosphate transport channels.
Once inside the cell, Cr(VI) is reduced to the more stable Cr(III) oxidation state. This reductive process generates reactive oxygen species (ROS), leading to significant oxidative stress and DNA damage. The resulting Cr(III) can then form stable adducts with DNA and proteins, causing DNA strand breaks and chromosomal aberrations, which are key drivers of its carcinogenicity.
Due to their hazardous nature, dichromate salts must be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. All waste containing dichromate should be treated as hazardous and disposed of according to institutional and regulatory guidelines.
References
- 1. Chromate and dichromate - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Potassium Dichromate Induced Cytotoxicity, Genotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Dichromate | K2Cr2O7 | CID 24502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. recrystallization - Solubility of Potassium Dichromate in Water - Chemistry Stack Exchange [chemistry.stackexchange.com]
